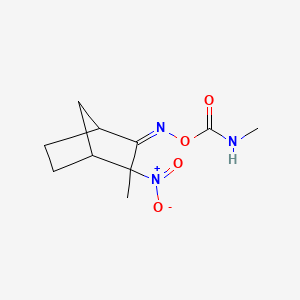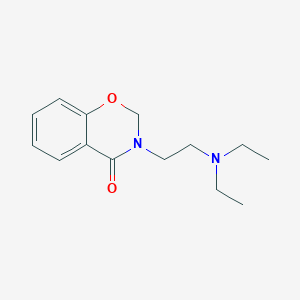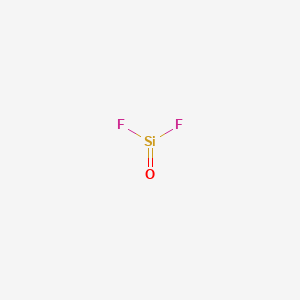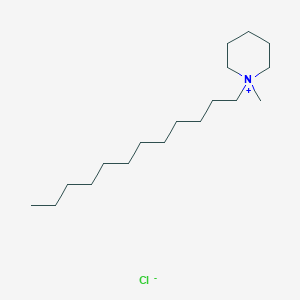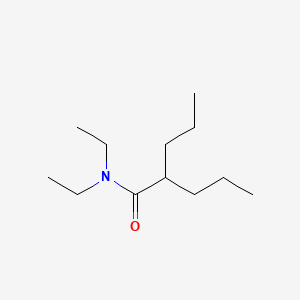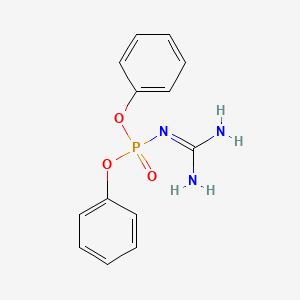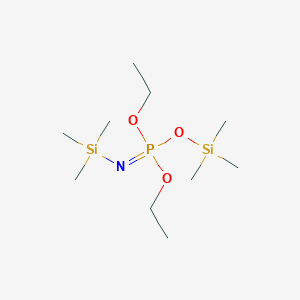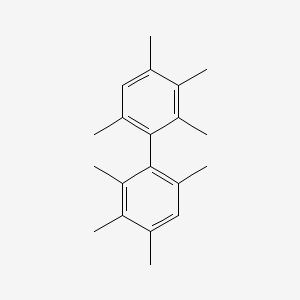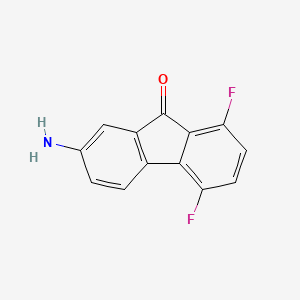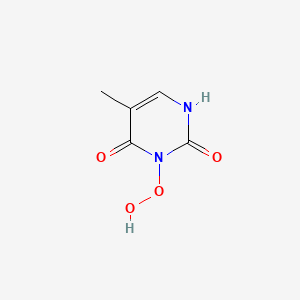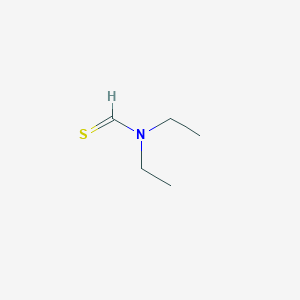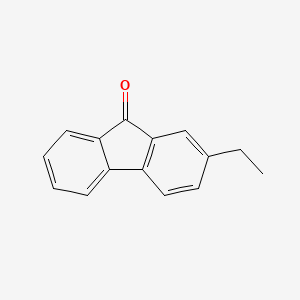
1-Butoxybut-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butoxybut-1-yne is an organic compound with the molecular formula C8H14O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is notable for its unique structure, which includes a butoxy group attached to a butyne backbone. The presence of both an ether and an alkyne functional group makes it a versatile compound in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butoxybut-1-yne can be synthesized through various methods. One common approach involves the reaction of 1-butyne with butanol in the presence of a strong base such as sodium hydride. The reaction typically proceeds via a nucleophilic substitution mechanism, where the butanol acts as a nucleophile, attacking the alkyne carbon and displacing a leaving group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling of butyne and butanol under controlled conditions. The reaction is typically carried out in a solvent such as tetrahydrofuran or dimethylformamide to ensure proper mixing and reaction kinetics.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butoxybut-1-yne undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon or Lindlar’s catalyst.
Substitution: The butoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or ozone in a solvent like dichloromethane.
Reduction: Hydrogen gas in the presence of palladium on carbon or Lindlar’s catalyst.
Substitution: Sodium hydride or other strong bases in solvents like tetrahydrofuran.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Applications De Recherche Scientifique
1-Butoxybut-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through click chemistry or other bioorthogonal reactions.
Medicine: Research into its potential as a pharmacophore for drug development is ongoing, particularly in the design of inhibitors or activators of specific enzymes.
Industry: It is used in the production of specialty chemicals, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-butoxybut-1-yne depends on the specific reaction or application. In general, the alkyne group can participate in various chemical transformations, such as cycloadditions or nucleophilic additions, due to its high reactivity. The butoxy group can act as a leaving group or participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Molecular Targets and Pathways:
Enzymes: In biological systems, this compound may interact with enzymes that catalyze alkyne or ether transformations.
Receptors: The compound may bind to specific receptors or proteins, modulating their activity through covalent or non-covalent interactions.
Comparaison Avec Des Composés Similaires
1-Butyne: A simpler alkyne with the formula C4H6, lacking the butoxy group.
2-Butyne: An isomer of 1-butyne with the triple bond located between the second and third carbon atoms.
Butanol: An alcohol with the formula C4H10O, lacking the alkyne group.
Uniqueness: 1-Butoxybut-1-yne is unique due to the presence of both an alkyne and an ether functional group, which allows it to participate in a wider range of chemical reactions compared to simpler alkynes or alcohols. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
14272-93-6 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
1-but-1-ynoxybutane |
InChI |
InChI=1S/C8H14O/c1-3-5-7-9-8-6-4-2/h3-5,7H2,1-2H3 |
Clé InChI |
AWNXYFIOCMWTRO-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC#CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


